molecular formula C8H14N2O3 B13502970 I(2)-Alanyl-L-proline CAS No. 61898-81-5

I(2)-Alanyl-L-proline

Cat. No.: B13502970
CAS No.: 61898-81-5
M. Wt: 186.21 g/mol
InChI Key: FZWUTBBNGPSHBP-LURJTMIESA-N
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Description

I(2)-Alanyl-L-proline (CAS: 13485-59-1), also known as L-alanyl-L-proline, is a dipeptide composed of L-alanine and L-proline linked via an amide bond. Its molecular formula is C₈H₁₄N₂O₃, with an average molecular mass of 186.21 g/mol and a single-isotope mass of 186.1004 Da . The compound exhibits stereospecificity, with defined stereocenters at the alanine (S-configuration) and proline (S-configuration) residues, as indicated by its SMILES: CC@HC(=O)N1CCC[C@H]1C(=O)O . It is commercially available with a purity of >95% (HPLC) and is classified as an amino acid derivative, often used in biochemical research and peptide synthesis .

Properties

CAS No.

61898-81-5

Molecular Formula

C8H14N2O3

Molecular Weight

186.21 g/mol

IUPAC Name

(2S)-1-(3-aminopropanoyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C8H14N2O3/c9-4-3-7(11)10-5-1-2-6(10)8(12)13/h6H,1-5,9H2,(H,12,13)/t6-/m0/s1

InChI Key

FZWUTBBNGPSHBP-LURJTMIESA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CCN)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)CCN)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of I(2)-Alanyl-L-proline typically involves the coupling of alanine and proline through peptide bond formation. This can be achieved using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized for cost-effectiveness and scalability, often employing robust purification methods such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

I(2)-Alanyl-L-proline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), reducing agents such as sodium borohydride (NaBH₄), and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds. Substitution reactions can introduce new functional groups, leading to a variety of modified peptides.

Scientific Research Applications

I(2)-Alanyl-L-proline has several scientific research applications, including:

    Chemistry: Used as a model compound in peptide synthesis studies and as a building block for more complex peptides.

    Biology: Investigated for its role in protein-protein interactions and as a potential modulator of enzymatic activity.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of peptide-based drugs.

    Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of I(2)-Alanyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in its action are often related to protein synthesis, signal transduction, and metabolic regulation.

Comparison with Similar Compounds

Structural and Chemical Properties

The following table summarizes key differences between I(2)-Alanyl-L-proline and related peptides:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Stereocenters CAS Number ChemSpider ID
This compound C₈H₁₄N₂O₃ 186.21 Amide, carboxylic acid, pyrrolidine 2 13485-59-1 370068
L-Alanyl-L-alanine C₆H₁₂N₂O₃ 160.17 Amide, carboxylic acid 2 1948-31-8 4588478
L-Isoleucyl-L-alanine C₉H₁₈N₂O₃ 202.25 Amide, carboxylic acid, branched chain 3 Not provided Not available
L-Alanyl-L-alanyl-L-prolyl-L-alanine C₁₄H₂₄N₄O₅ 328.37 Multiple amide bonds, pyrrolidine 4 53620-20-5 8099115
N-Acetyl-L-alanyl-L-proline C₁₀H₁₆N₂O₄ 228.24 Acetylated amide, carboxylic acid 2 41036-60-6 Not available

Key Observations :

  • Chain Length and Complexity : this compound is a simple dipeptide, whereas L-Alanyl-L-alanyl-L-prolyl-L-alanine (a tetrapeptide) has a longer backbone and additional functional complexity .
  • Functional Modifications: N-Acetyl-L-alanyl-L-proline introduces an acetyl group, altering solubility and metabolic stability compared to the non-acetylated this compound .
  • Branched vs. Cyclic Structures : L-Isoleucyl-L-alanine contains a branched isoleucine residue, which impacts hydrophobicity and steric hindrance, unlike the cyclic proline in this compound .

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